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Compound of Interest

Compound Name: PIM-35

Cat. No.: B137230

Disclaimer: The following guide is a synthesized document based on publicly available
information. "PIM-35" does not correspond to a known, publicly disclosed molecule in major
pharmacology databases and literature as of the last search. The data and methodologies
presented here are based on a hypothetical compound and are intended for illustrative
purposes to demonstrate the structure and content of such a guide.

Introduction

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic
(PK) and pharmacodynamic (PD) properties of PIM-35, a novel investigational compound. The
information herein is intended for researchers, scientists, and drug development professionals
to facilitate a deeper understanding of its mechanism of action and disposition.

Pharmacokinetics

The pharmacokinetic profile of PIM-35 has been characterized through a series of in vitro and
in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME)

properties.
A summary of the in vitro ADME parameters for PIM-35 is presented in Table 1.

Table 1: Summary of In Vitro ADME Data for PIM-35
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Parameter Assay System Value

Phosphate Buffered Saline (pH

Solubilit 152 uM
Y 7.4) H
Permeability Caco-2 (A->B) 15x 10=%cm/s
Plasma Protein Binding Human 98.5%
Mouse 97.2%
Rat 96.8%
) N Human Liver Microsomes )
Metabolic Stability TY = 45 min
(HLM)
Mouse Liver Microsomes ]
TY = 25 min
(MLM)
CYP Inhibition (ICso) CYP1A2 > 50 uM
CYP2C9 > 50 uM
CYP2D6 22 uM
CYP3A4 > 50 uM

Single-dose pharmacokinetic studies were conducted in mice and rats. The key parameters are
summarized in Table 2.

Table 2: Key Pharmacokinetic Parameters of PIM-35 in Rodents Following a Single 10 mg/kg
Dose
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Parameter Mouse (IV) Mouse (PO) Rat (1V) Rat (PO)
Cmax (ng/mL) 1250 450 1500 600

Tmax (h) 0.1 0.5 0.1 1.0
AUCo-inf

(ng-h/mL) 2500 1500 3200 2100

T% (h) 25 3.0 35 4.0

CL (mL/min/kg) 67 - 52 -

Vd (L/kg) 15 - 13 -

F (%) - 60 - 65

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

AUCo-inf: Area under the plasma concentration-time curve from time zero to infinity; T%: Half-

life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Pharmacodynamics

PIM-35 is a potent and selective inhibitor of the hypothetical PIM kinase family, which plays a

crucial role in cell survival and proliferation signaling pathways.

The inhibitory activity of PIM-35 against the PIM kinase isoforms is detailed in Table 3.

Table 3: In Vitro Inhibitory Activity of PIM-35

Target ICs0 (NM)
PIM-1 5

PIM-2 15

PIM-3 8

The effect of PIM-35 on the viability of a human cancer cell line endogenously expressing PIM

kinases is presented in Table 4.
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Table 4: Cellular Potency of PIM-35

Cell Line Assay ECso (nM)

ABC-1 Human Cancer Cells Cell Viability (72h) 50

Experimental Protocols

¢ Objective: To determine the rate of metabolism of PIM-35 in liver microsomes.
o Methodology:

o PIM-35 (1 uM) was incubated with human or mouse liver microsomes (0.5 mg/mL) in the
presence of NADPH (1 mM) at 37°C.

o Aliquots were taken at various time points (0, 5, 15, 30, 45, and 60 minutes).
o The reaction was quenched by adding ice-cold acetonitrile.

o Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify
the remaining PIM-35.

o The half-life (T¥2) was calculated from the slope of the natural log of the remaining parent
compound versus time.
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Sample Preparation

PIM-35 (1 uM) Liver Microsomes (0.5 mg/mL) NADPH (1 mM)

A4

» Incubate at 37°C |«

Aliquots at 0, 5, 15, 30, 45, 60 min

Quench with Acetonitrile

Click to download full resolution via product page

Metabolic Stability Assay Workflow

o Objective: To determine the in vitro potency of PIM-35 against PIM kinase isoforms.
» Methodology:
o Recombinant human PIM-1, PIM-2, and PIM-3 enzymes were used.

o PIM-35 was serially diluted and incubated with the kinase, a fluorescently labeled peptide
substrate, and ATP.
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o The reaction was allowed to proceed for 60 minutes at room temperature.

o The amount of phosphorylated substrate was quantified using a fluorescence polarization
assay.

o 1Cso values were determined by fitting the dose-response data to a four-parameter logistic
equation.

Signaling Pathway

PIM-35 exerts its therapeutic effect by inhibiting the PIM kinase signaling pathway, which is
known to promote cell survival by phosphorylating and inactivating pro-apoptotic proteins such
as BAD.

PIM Kinase Signaling Pathway
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PIM-35 Mechanism of Action

 To cite this document: BenchChem. [In-depth Technical Guide: Pharmacokinetics and
Pharmacodynamics of PIM-35]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b137230#pharmacokinetics-and-pharmacodynamics-
of-pim-35]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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